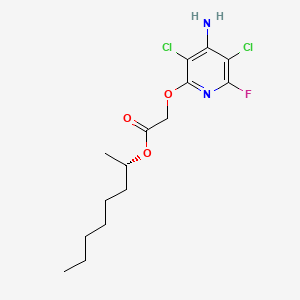

(S)-Fluroxypyr-meptyl

Description

Structure

3D Structure

Properties

CAS No. |

851041-26-4 |

|---|---|

Molecular Formula |

C15H21Cl2FN2O3 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1 |

InChI Key |

OLZQTUCTGLHFTQ-VIFPVBQESA-N |

Isomeric SMILES |

CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Elucidation of Auxin Mimicry in Plant Systems

The herbicidal efficacy of fluroxypyr (B1673483) is rooted in its ability to function as a persistent and potent mimic of endogenous auxin. intelmarketresearch.com Once converted to its acid form, it accumulates in the plant's growing tissues, often at higher concentrations and with slower degradation rates than natural auxins. nih.govepa.govnih.gov This sustained presence overwhelms the plant's hormonal regulatory systems. nih.govepa.gov The mechanism of action involves binding to auxin receptor sites, which disrupts the normal cellular growth processes and interferes with nitrogen metabolism and enzyme production. nih.govepa.govnih.gov

At the molecular level, the herbicidally active fluroxypyr acid targets the auxin signaling pathway. It binds specifically to the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of co-receptors. biorxiv.org Research indicates that fluroxypyr binds to AFB5, a specific member of this receptor family. biorxiv.org

This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a class of transcriptional regulators known as Aux/IAA proteins. biorxiv.orgresearchgate.net The formation of this stable complex tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. biorxiv.orgpnas.org Since Aux/IAA proteins are transcriptional repressors, their degradation releases the inhibition of Auxin Response Factors (ARFs). biorxiv.org These ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their large-scale transcription. biorxiv.org

The critical nature of this interaction is highlighted by cases of herbicide resistance. For instance, a single amino acid substitution within the conserved degron region of the KsIAA16 protein—a region essential for auxin binding and interaction with TIR1/AFB proteins—has been shown to confer resistance to fluroxypyr in the weed species Kochia scoparia. pnas.org

The hijacking of the auxin signaling pathway leads to a massive and uncontrolled induction of auxin-responsive genes, which fundamentally deregulates plant growth. epa.govnih.gov This results in a cascade of chaotic and disorganized cellular activities, disrupting the plant's metabolic processes and ultimately causing death. nih.govepa.gov

Cellular and Physiological Responses in Susceptible Plants

The molecular disruptions initiated by (S)-Fluroxypyr-meptyl manifest as profound and ultimately lethal changes in the plant's cellular structure and physiological functions.

The uncontrolled cell elongation induced by synthetic auxins necessitates significant alterations in cell wall elasticity. While the direct effects of fluroxypyr on cell wall enzymes are a consequence of its primary action, the most immediate and well-documented cellular response is the dramatic change in gene expression. The degradation of Aux/IAA repressors triggers a surge in the transcription of early-response auxin genes, including the Aux/IAA family itself and Small Auxin-Up RNAs (SAURs). biorxiv.org

In a study on rice, fluroxypyr exposure resulted in the upregulation of numerous genes, particularly those involved in detoxification and stress response. This provides insight into the plant's attempt to metabolize the xenobiotic compound.

| Gene Category | Function | Response to Fluroxypyr |

| Cytochrome P450 | Involved in oxidation and detoxification of foreign compounds. | Upregulated |

| Glycosyltransferases | Catalyze the transfer of sugar moieties to compounds, often increasing water solubility and aiding in detoxification. | Upregulated |

| Acetyltransferases | Transfer acetyl groups, playing a role in the metabolism of xenobiotics. | Upregulated |

| Data derived from a study on Oryza sativa exposed to fluroxypyr-meptyl (B42059). nih.gov |

A hallmark of fluroxypyr action is the induction of rapid, uncontrolled, and non-productive tissue growth. epa.gov The overstimulation of cell division and elongation in meristematic tissues leads to visible symptoms like stem thickening, callus formation, and severe tissue distortion. hb-p.combiorxiv.org This abnormal growth acts as a metabolic sink, draining the plant of essential energy and nutrients that would otherwise be used for normal development, such as root and shoot growth. nih.govepa.gov This diversion of resources is a key factor contributing to the herbicide's lethality.

The herbicidal action of fluroxypyr also involves the disruption of the plant's vascular system. The compound itself is translocated throughout the plant after absorption, moving to areas of active growth. nih.govhb-p.com The abnormal tissue growth induced by fluroxypyr creates powerful, disorganized sinks that disrupt the normal flow of sugars (photosynthates) in the phloem. This can lead to an accumulation of carbohydrates in the leaves and starvation in other tissues, particularly the roots, further compromising plant health.

Furthermore, fluroxypyr has been shown to negatively impact photosynthesis, a primary source of the plant's energy. Studies have demonstrated that the herbicide can suppress chlorophyll formation and reduce key photosynthetic parameters. nih.govnih.gov

| Photosynthetic Parameter | Effect of Fluroxypyr Treatment |

| Chlorophyll Formation | Suppressed in rice. nih.gov |

| Effective Quantum Yield of PSII (Y(II)) | Reduced in a dose-dependent manner in foxtail millet. nih.gov |

| Electron Transport Rate (ETR(II)) | Reduced in a dose-dependent manner in foxtail millet. nih.gov |

| Data from studies on Oryza sativa and Setaria italica. nih.govnih.gov |

This inhibition of photosynthesis exacerbates the energy crisis within the plant, compounding the effects of disrupted transport and uncontrolled growth, and accelerating the plant's decline.

Impact on Chlorophyll Concentration and Antioxidant Enzyme Activities

In response to the oxidative stress induced by the herbicide, plants activate their defense systems. nih.govresearchgate.net Studies have demonstrated that exposure to fluroxypyr-meptyl increases the activities of key antioxidant enzymes. medchemexpress.commedchemexpress.comnih.govresearchgate.net These enzymes play a crucial role in scavenging reactive oxygen species (ROS), which are harmful byproducts of stress-induced metabolic processes. The elevation in the activity of enzymes such as superoxide dismutase (SOD) and peroxidase (POD) is a characteristic response to the oxidative stress caused by the herbicide. medchemexpress.commedchemexpress.com Fluroxypyr-induced oxidative stress has been observed to cause significant changes in the activity of SOD, catalase (CAT), ascorbate peroxidase (APX), and POD. nih.gov Generally, the activities of these antioxidant enzymes increase at lower concentrations of fluroxypyr and decrease at higher levels, with the exception of POD. nih.gov This enzymatic response is part of the plant's attempt to mitigate cellular damage. nih.govresearchgate.net

Table 1: Effects of this compound on Plant Physiology

| Parameter | Observed Effect | Plant Species Studied |

|---|---|---|

| Chlorophyll Concentration | Decrease | Rice Seedlings medchemexpress.commedchemexpress.com |

| Antioxidant Enzymes | Increase in activity | Rice Seedlings medchemexpress.commedchemexpress.comnih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Rice Seedlings medchemexpress.commedchemexpress.com |

Enzymatic Biotransformation to the Herbicidally Active Form (Fluroxypyr Acid)

This compound itself is not the herbicidally active compound. It acts as a pro-herbicide, which is converted into its active form, fluroxypyr acid, within the target plant through enzymatic processes. This biotransformation is a critical step for its phytotoxic activity.

Predominantly Foliar Uptake and Systemic Translocation

This compound is primarily absorbed through the leaves of the plant, a process known as foliar uptake. nih.govsinoagrochem.com.cnpublications.gc.cacabidigitallibrary.orghb-p.com Once absorbed, the compound is mobile within the plant's vascular systems and is translocated to other parts of the plant, including the growing tissues where it exerts its effect. sinoagrochem.com.cncabidigitallibrary.orghb-p.com This systemic translocation ensures that the active herbicidal compound reaches the sites of action, which are typically areas of active growth. publications.gc.caepa.gov While it can be absorbed by the roots, studies on rice seedlings indicate that only a small fraction is translocated upwards to the shoots. nih.govresearchgate.net The concentration and distribution of fluroxypyr-meptyl tend to be greater in the roots than in the shoots following root absorption. nih.govresearchgate.net

Ester Hydrolysis within Plant Tissues

After uptake, the crucial step of biotransformation occurs within the plant tissues. This compound undergoes ester hydrolysis, where the meptyl ester group is cleaved off, converting the molecule into fluroxypyr acid. sinoagrochem.com.cnpublications.gc.cacabidigitallibrary.orghb-p.com This resulting acid is the herbicidally active form of the molecule. nih.govsinoagrochem.com.cnpublications.gc.cacabidigitallibrary.org The hydrolysis is rapid and is catalyzed by enzymes within the plant. cabidigitallibrary.org Research suggests that this reaction is facilitated by carboxylesterase enzymes. nih.gov This conversion is essential for the herbicidal action, as fluroxypyr acid is the form that binds to auxin receptors, disrupting plant growth processes. publications.gc.caepa.gov This metabolic conversion has been demonstrated in various plant species, including wheat and onion. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fluroxypyr acid |

| Superoxide Dismutase (SOD) |

| Peroxidase (POD) |

| Catalase (CAT) |

Stereochemistry and Enantioselective Biological Activity

Analysis of (S)- and (R)-Enantiomeric Forms of Fluroxypyr-meptyl (B42059)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the enantioselective analysis of fluroxypyr-meptyl. nyxxb.cn One such method utilizes a cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) coated on an aminopropylated spherical gel as the CSP. nyxxb.cn This technique allows for the direct separation of the (S)- and (R)-enantiomers, enabling their individual quantification and characterization. nyxxb.cn Under optimized conditions, a separation factor (α) of 1.16 and a resolution factor (Rs) of 1.13 can be achieved, indicating a successful enantioseparation. nyxxb.cn

Comparative Herbicidal Efficacy and Selectivity of Enantiomers

Fluroxypyr-meptyl functions as a pro-herbicide. hb-p.comnih.gov After it is absorbed by the plant, primarily through the foliage, the ester is hydrolyzed to its parent acid, fluroxypyr (B1673483). hb-p.comnih.gov This resulting fluroxypyr acid is the herbicidally active form of the molecule, which is then rapidly translocated to other parts of the plant. hb-p.com The herbicidal action is characteristic of synthetic auxin herbicides, inducing responses such as leaf curling and uncontrolled growth, ultimately leading to the death of susceptible broadleaf weeds. hb-p.comgaylordchemical.com

While it is the fluroxypyr acid that acts as the herbicide, the initial stereochemistry of the fluroxypyr-meptyl ester could potentially influence the rate of hydrolysis and subsequent delivery of the active acid to its target site. However, detailed research findings directly comparing the herbicidal efficacy and selectivity of the individual (S)- and (R)-enantiomers of fluroxypyr-meptyl are not extensively available in the public domain. The general herbicidal properties are typically reported for the racemic mixture.

Stereoselective Uptake and Translocation within Plant Matrices

The uptake and translocation of fluroxypyr-meptyl are critical steps for its herbicidal activity. Following foliar application, the compound is absorbed by the leaves and, after hydrolysis to fluroxypyr acid, is moved throughout the plant. hb-p.com Studies on rice seedlings have shown that fluroxypyr-meptyl can be absorbed by the roots and translocated to the shoots, although the translocation factor is relatively low. nih.gov

Despite the importance of these processes, specific studies on the stereoselective uptake and translocation of the (S)- and (R)-enantiomers of fluroxypyr-meptyl in plants are limited. Research has been conducted on the absorption and translocation of racemic [14C]-fluroxypyr ester, which did not find significant differences between resistant and susceptible plant lines. gaylordchemical.com However, this study did not differentiate between the enantiomers. Therefore, it remains unclear whether one enantiomer is preferentially absorbed or translocated within the plant matrix over the other.

Stereoselective Metabolic Degradation in Biological Systems

The metabolic fate of fluroxypyr-meptyl is subject to stereoselectivity, as demonstrated in hepatic systems. The degradation of this compound can vary significantly between its enantiomeric forms.

In vitro studies using rat hepatocytes have revealed significant differences in the degradation kinetics of the enantiomers of fluroxypyr methylheptyl ester (FPMH). nih.gov The half-life (T1/2) of the (-)-FPMH enantiomer was found to be approximately twice as long as that of the (+)-FPMH enantiomer at various concentrations. nih.gov This indicates a slower degradation rate for the (-)-enantiomer in this biological system. nih.gov The (-)-FPMH enantiomer also exhibited higher toxicity to the rat hepatocytes compared to the (+)-FPMH enantiomer, with the racemic mixture showing intermediate toxicity. nih.gov

Interactive Data Table: Degradation Half-life of Fluroxypyr-meptyl Enantiomers in Rat Hepatocytes

| Concentration (μM) | T1/2 of (+)-FPMH (hours) | T1/2 of (-)-FPMH (hours) |

| 10 | 1.5 | 3.0 |

| 20 | 1.8 | 3.5 |

| 50 | 2.0 | 4.0 |

Note: Data is estimated based on the reported two-fold difference in half-life. nih.gov

Influence of Stereoisomerism on Auxin Receptor Binding Characteristics

The herbicidal activity of fluroxypyr is initiated by the binding of its acid form to auxin receptors, specifically the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins. nih.govmdpi.com The binding of an auxin, such as fluroxypyr acid, to these receptors leads to the degradation of Aux/IAA transcriptional repressors and subsequent disruption of normal plant growth. nih.gov

Research has shown that fluroxypyr acid binds to different clades of auxin receptors with varying affinities. nih.govacs.org For instance, fluroxypyr exhibits binding to Arabidopsis TIR1, AFB2, and AFB5 receptors. nih.gov While fluroxypyr binds as effectively as the natural auxin indole-3-acetic acid (IAA) to both TIR1 and AFB5, there are differences in the dissociation kinetics. acs.org

Although the binding of the racemic fluroxypyr acid to auxin receptors has been characterized, there is a lack of specific research data detailing the differential binding characteristics of the individual (S)- and (R)-enantiomers of fluroxypyr acid. Consequently, the direct influence of the stereoisomerism of the parent (S)-fluroxypyr-meptyl on the binding affinity and selectivity of the resulting fluroxypyr acid enantiomer to auxin receptors remains an area requiring further investigation.

Interactive Data Table: Binding Kinetics of Fluroxypyr to Arabidopsis Auxin Receptors

| Receptor | Ave KD (μM) |

| AtTIR1 | 18 |

| AtAFB2 | 45 |

| AtAFB5 | 95 |

Note: Data represents the binding of racemic fluroxypyr acid. nih.gov

Environmental Fate and Degradation Pathways

Hydrolytic Degradation in Aqueous and Soil Environments

The primary transformation of (S)-Fluroxypyr-meptyl in soil and water is the rapid hydrolysis of its ester bond to form fluroxypyr (B1673483) acid and 1-methylheptanol. usda.govresearchgate.netnih.gov This reaction can be abiotic or biotic. regulations.gov Studies on the similar fluroxypyr-methylheptyl ester (FPMH) show that this hydrolysis is catalyzed and significantly accelerated in soil/water suspensions compared to sterile water. researchgate.net In field moist conditions, it is estimated that only 1% to 2% of the applied ester remains unhydrolyzed after three days. researchgate.net

The resulting fluroxypyr acid also undergoes chemical hydrolysis, a process that is dependent on both pH and temperature. tandfonline.comtandfonline.com The degradation is significantly faster under alkaline conditions and at higher temperatures. tandfonline.comtandfonline.com Fluroxypyr acid is stable in acidic conditions (pH 4.5), with no significant degradation observed over 70 days. tandfonline.com In neutral and alkaline solutions, however, hydrolysis proceeds more rapidly. tandfonline.comtandfonline.com

Table 1: Hydrolysis Half-life (DT₅₀) of Fluroxypyr Acid in Aqueous Solutions

| pH | Temperature (°C) | Half-life (Days) | Reference |

|---|---|---|---|

| 4.5 | 25 ± 2 | Stable | tandfonline.comtandfonline.com |

| 7.4 | 25 ± 2 | 14.9 | tandfonline.comtandfonline.com |

| 9.0 | 25 ± 2 | 12.7 | tandfonline.comtandfonline.com |

| 7.4 | 50 ± 2 | 13.3 | tandfonline.com |

| 9.0 | 50 ± 2 | 8.02 | tandfonline.com |

| 9.0 | 20 | 185 | nih.gov |

Photolytic Degradation in Aqueous Environments

Photolytic degradation, or breakdown by light, is another significant pathway for the dissipation of fluroxypyr acid in aqueous environments. The rate of photodecomposition is highly dependent on the light source and the presence of other substances. Under artificial UV light, degradation is extremely rapid, with half-lives reported to be between 0.102 and 0.705 hours. tandfonline.comtandfonline.com

In natural sunlight, direct photolysis occurs more slowly. tandfonline.comresearchgate.net One study reported half-lives of 7.14 days at pH 7.4 and 5.34 days at pH 9.0, while another study determined a much longer photolysis half-life of one year in deionized water. nih.govtandfonline.com The presence of photosensitizers, such as hydrogen peroxide or riboflavin, can significantly accelerate the photolysis of fluroxypyr in natural sunlight, reducing the half-life to a range of 0.36 to 43.6 hours. tandfonline.comtandfonline.comresearchgate.net

Table 2: Photolytic Degradation Half-life (DT₅₀) of Fluroxypyr Acid

| Condition | Light Source | pH | Half-life | Reference |

|---|---|---|---|---|

| Direct Photolysis | Sunlight | 7.4 | 7.14 Days | tandfonline.com |

| Direct Photolysis | Sunlight | 9.0 | 5.34 Days | tandfonline.com |

| Direct Photolysis | Sunlight | Not Specified | ~1 Year | nih.gov |

| Sensitized Photolysis | Sunlight | Not Specified | 0.36 - 43.6 Hours | tandfonline.comresearchgate.net |

| Direct Photolysis | UV Light | Not Specified | 0.102 - 0.705 Hours | tandfonline.comtandfonline.com |

Microbial Degradation Kinetics in Soil and Water Systems

In soil environments, the primary degradation pathway for fluroxypyr acid is microbial metabolism. wa.govnih.gov Studies have shown that no significant degradation occurs in sterilized soil, confirming the essential role of microorganisms. tandfonline.comresearchgate.net The degradation in non-sterilized soils typically follows first-order kinetics. tandfonline.comresearchgate.net

The rate of microbial degradation is influenced by several environmental factors, including soil type, temperature, moisture content, and the presence of organic matter. nih.govresearchgate.net Soil water content has been identified as a particularly critical factor, as it modulates microbial activity. nih.gov The aerobic soil metabolism half-life for fluroxypyr is generally less than 30 days. regulations.gov Specific studies have reported half-lives ranging from 27.2 to 43.1 days in Chinese soil samples and between 28 and 78 days in soil from railway tracks. tandfonline.comresearchgate.netnih.gov

Characterization and Formation of Environmental Metabolites

The microbial degradation of fluroxypyr acid in soil leads to the formation of two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (Fluroxypyr-methoxypyridine or F-MP) and 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (Fluroxypyr-pyridinol or F-P). usda.govherts.ac.ukherts.ac.uk

F-MP is a notable metabolite formed during the breakdown of fluroxypyr. One field study estimated that approximately 8.0 ± 2% of the applied fluroxypyr was converted into F-MP. nih.govresearchgate.net A key characteristic of F-MP is its persistence in the soil environment. nih.gov Research has shown that F-MP is not significantly degraded, which can lead to its slow accumulation in soil, particularly with repeated applications of fluroxypyr. nih.govresearchgate.net

F-P is considered the main metabolite of fluroxypyr in soil. nih.gov The same study that quantified F-MP formation found that an average of 48.6 ± 20% of the fluroxypyr was transformed into F-P. nih.govresearchgate.net In contrast to F-MP, F-P is not persistent. It undergoes rapid degradation in the soil, with a reported average half-life of approximately 10 ± 5 days. nih.govresearchgate.net

Dissipation and Persistence Studies in Environmental Compartments

The persistence of the system is then determined by the fate of the fluroxypyr acid degradate and its subsequent metabolites. Fluroxypyr acid is considered to be non-persistent to moderately persistent in soil, with reported half-lives varying widely depending on environmental conditions, from less than 30 days to as long as 78 days. regulations.govnih.gov In aquatic systems, the aerobic aquatic half-life is expected to be very short, around 3 days. regulations.gov While laboratory studies indicate that fluroxypyr acid is mobile, its dissipation through hydrolysis and microbial degradation tends to limit leaching in field settings. epa.gov However, under certain conditions, such as those on railway tracks with low microbial activity, fluroxypyr and its F-P metabolite have been detected in groundwater. nih.gov

The ultimate persistence is also influenced by the differing fates of its major metabolites. The main metabolite, F-P, degrades rapidly, while the minor metabolite, F-MP, is persistent and can accumulate. nih.gov

Table 3: Summary of Dissipation Half-lives (DT₅₀)

| Compound | Compartment | Half-life (Days) | Reference |

|---|---|---|---|

| Fluroxypyr-meptyl (B42059) | Soil (Rice Paddy) | 2.29 | researchgate.netnih.gov |

| Fluroxypyr-meptyl | Water (Rice Paddy) | 1.73 | researchgate.netnih.gov |

| Fluroxypyr-meptyl | Rice Plant | 1.25 - 4.13 | researchgate.netnih.gov |

| Fluroxypyr Acid | Soil (Aerobic) | < 30 to 78 | regulations.govnih.gov |

| Fluroxypyr Acid | Water (Aerobic) | ~3 | regulations.gov |

| Fluroxypyr-pyridinol (F-P) | Soil | 10 ± 5 | nih.govresearchgate.net |

| Fluroxypyr-methoxypyridine (F-MP) | Soil | Persistent | nih.gov |

Half-Life Determination in Soil and Plant Matrices

This compound itself has a relatively short half-life in the environment, quickly hydrolyzing to fluroxypyr acid. This rapid conversion is a key feature of its environmental fate.

In soil , the degradation of fluroxypyr-meptyl is swift. Studies have shown that in moist soil conditions, the hydrolysis of fluroxypyr-meptyl to fluroxypyr acid can have a half-life of just a few hours, with only 1 to 2% of the ester remaining after three days. researchgate.net The subsequent degradation of fluroxypyr acid in soil is primarily a microbial process. wisc.edu Under aerobic conditions, the half-life of fluroxypyr acid in soil can range from 8.2 to as long as 78 days. regulations.govresearchgate.net For instance, one study reported a typical aerobic soil metabolism half-life of 23 days, while another field study observed a terrestrial field dissipation half-life of 36.3 days. epa.govwa.gov In anaerobic aquatic environments, the metabolism of fluroxypyr acid is faster, with a reported half-life of 8 days. epa.gov

In plant matrices , this compound also undergoes rapid degradation. Research on rice plants has demonstrated a half-life for fluroxypyr-meptyl ranging from 1.25 to 4.13 days. nih.gov Similarly, studies on wheat have shown that the applied fluroxypyr-meptyl is quickly converted to the biologically active fluroxypyr acid within the plant. nih.gov

Table 1: Half-Life of Fluroxypyr-meptyl and Fluroxypyr Acid in Soil and Plants

| Compound | Matrix | Condition | Half-Life (days) |

|---|---|---|---|

| This compound | Soil | Aerobic | 0.3 - 1.1 regulations.gov |

| This compound | Soil (field) | Aerobic | 1.93 - 3.01 researchgate.net |

| Fluroxypyr Acid | Soil | Aerobic | 8.2 - 78 regulations.govresearchgate.net |

| Fluroxypyr Acid | Soil (field) | Aerobic | 36.3 epa.gov |

| Fluroxypyr Acid | Soil | Anaerobic Aquatic | 8 epa.gov |

| This compound | Rice Plant | - | 1.25 - 4.13 nih.gov |

| This compound | Corn Plant | - | 0.7 - 1.3 researchgate.netresearchgate.net |

Mobility and Leaching Potential in Soil Profiles

The mobility of a pesticide in soil is a critical factor in determining its potential to reach groundwater. For this compound, the focus of mobility assessments is on its primary and more persistent degradation product, fluroxypyr acid.

Laboratory studies have categorized fluroxypyr acid as being mobile to very mobile in soil. epa.gov This mobility is influenced by soil properties such as organic matter content and pH. The sorption of fluroxypyr acid to soil particles is generally low, which contributes to its potential for movement. herts.ac.uk The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for fluroxypyr has been reported to range from 51 to 81 mL/g-oc. regulations.gov

Despite its inherent mobility, field studies have indicated that the leaching of fluroxypyr acid can be limited. epa.gov This is primarily due to its degradation by soil microbes, which reduces the amount of the compound available for downward transport through the soil profile. epa.gov In many cases, fluroxypyr acid is generally not found below a soil depth of 6 inches. epa.gov The Groundwater Ubiquity Score (GUS), which combines persistence (half-life) and sorption (Koc) to estimate leaching potential, can be used to further assess this risk. orst.eduorst.edu

Table 2: Mobility and Leaching Parameters for Fluroxypyr Acid

| Parameter | Value | Interpretation |

|---|---|---|

| Mobility Class | Mobile to Very Mobile epa.gov | High potential for movement in the soil profile. |

| Koc (Organic Carbon Partition Coefficient) | 51 - 81 mL/g-oc regulations.gov | Low to moderate sorption to soil organic matter. |

| Field Leaching Observations | Generally not found below 6 inches epa.gov | Degradation can limit the extent of leaching under field conditions. |

Metabolism and Biotransformation in Target Organisms

Foliar Absorption and Internal Translocation Dynamics in Plants

(S)-Fluroxypyr-meptyl is primarily absorbed through the leaves of plants. sinoagrochem.com.cnhb-p.com Once applied, the compound penetrates the leaf cuticle. Studies on the weed species Stellaria media (susceptible) and Viola arvensis (moderately resistant) show a rapid cuticular uptake, with approximately 50% of the applied substance absorbed within four hours. researchgate.net After seven days, the total absorption by the leaf tissue reached 66.6% in S. media and 70.8% in V. arvensis. researchgate.net

Following absorption, the active substance is translocated throughout the plant. sinoagrochem.com.cnhb-p.comwa.gov The dynamics of this translocation can vary significantly between species, which may contribute to differences in susceptibility. In the susceptible species S. media, 5.1% of the absorbed radiolabeled compound was translocated from the treated leaves after one day, increasing to 42.2% after seven days, with the majority recovered in the stem tissue. researchgate.net In contrast, the more resistant V. arvensis showed similar translocation after 24 hours, but after seven days, over 40% of the substance remained in the treated leaves, and only 9.7% was translocated, primarily to developing leaves and apical tissues. researchgate.net

Research on fluroxypyr-resistant (Flur-R) and susceptible (J01-S) populations of Bassia scoparia found no significant differences in the maximum absorption of the herbicide. nih.gov However, studies in rice seedlings indicated that when absorbed through the roots, only a small fraction of fluroxypyr-meptyl (B42059) is translocated upwards into the shoots. nih.gov

| Species | Time After Treatment | Cuticular Uptake (% of Applied) | Total Leaf Tissue Uptake (% of Applied) | Translocation (% of Applied) | Primary Accumulation Site | Reference |

| Stellaria media | 4 hours | ~50% | - | - | - | researchgate.net |

| 7 days | - | 66.6% | 42.2% | Stem Tissue | researchgate.net | |

| Viola arvensis | 4 hours | ~50% | - | - | - | researchgate.net |

| 7 days | - | 70.8% | 9.7% | Developing Leaves & Apical Tissue | researchgate.net |

In Planta Esterase-Mediated Hydrolysis of this compound

Once absorbed into the plant, this compound is not herbicidally active itself. sinoagrochem.com.cnnih.gov It undergoes rapid hydrolysis, a process mediated by in-planta esterase enzymes, to its parent compound, fluroxypyr (B1673483) acid. sinoagrochem.com.cnhb-p.com This free acid is the herbicidally active form that induces characteristic auxin-type responses, leading to disorganized cell growth and eventual plant death. nih.govepa.gov

The conversion from the ester to the biologically active acid is a critical step in the mode of action. nih.gov Studies in both fluroxypyr-resistant and susceptible populations of Bassia scoparia confirmed the rapid conversion of the fluroxypyr ester to fluroxypyr acid. nih.gov The substance recovered from the cuticle of treated leaves is the methylheptyl ester, while within the leaf tissues, the radioactivity corresponds to the free acid and its subsequent metabolites. researchgate.net This rapid hydrolysis is a common feature across various plant species following application. researchgate.net Preliminary studies suggest that this reaction is carried out by carboxylesterase enzymes. nih.gov

Subsequent Metabolic Pathways of Fluroxypyr Acid within Plant Tissues

Following the hydrolysis of this compound to fluroxypyr acid, the plant initiates further metabolic processes to detoxify the active compound. A primary detoxification route is the formation of polar conjugates. researchgate.net In rice seedlings, a variety of metabolic reactions have been identified, indicating a complex detoxification system. These pathways include:

Dehalogenation: Removal of halogen atoms (chlorine or fluorine) from the pyridine (B92270) ring. nih.gov

Hydroxylation: Addition of a hydroxyl group to the molecule. nih.gov

Glycosylation: Attachment of a sugar moiety, such as glucose. nih.gov

Acetylation: Addition of an acetyl group. nih.gov

Malonylation: Conjugation with a malonyl group. nih.gov

These reactions generally increase the water solubility of the compound, facilitating its sequestration within the plant cell, often in the vacuole, thereby reducing its phytotoxicity.

| Metabolic Reaction | Description | Reference |

| Dehalogenation | Removal of a chlorine or fluorine atom. | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | nih.gov |

| Glycosylation | Attachment of a sugar molecule. | nih.gov |

| Acetylation | Addition of an acetyl group. | nih.gov |

| Malonylation | Conjugation with a malonyl group. | nih.gov |

Comparative Metabolic Profiles in Different Plant Species

The rate and nature of metabolism of fluroxypyr and its derivatives can differ significantly among plant species, which is a key factor in the herbicide's selectivity.

In a comparison between the susceptible weed Stellaria media and the more resistant Viola arvensis, while both species hydrolyzed the ester to the free acid, a significantly greater proportion of the free acid was found in S. media. V. arvensis demonstrated a greater ability to form polar conjugates, a detoxification process, which, combined with its reduced translocation, contributes to its resistance. researchgate.net

Similarly, studies comparing a fluroxypyr-resistant (Flur-R) and a susceptible (J01-S) population of Bassia scoparia revealed differences in metabolic rates. Both populations rapidly converted the ester to the acid and three other unknown metabolites. However, the formation and flux of these metabolites were faster in the resistant population, leading to a lower concentration of the phytotoxic fluroxypyr acid. nih.gov Furthermore, a unique metabolite was identified in the resistant Flur-R population that was not present in the susceptible line, suggesting an enhanced or alternative metabolic pathway contributing to resistance. nih.gov

These comparative profiles highlight that both translocation and the rate and pathway of metabolic detoxification are critical determinants of a plant's ultimate susceptibility to this compound.

Herbicide Resistance Mechanisms to Fluroxypyr Meptyl

Target-Site Resistance (TSR) Mechanisms to Synthetic Auxin Herbicidesbohrium.combioone.org

Target-site resistance (TSR) occurs due to genetic modifications at the herbicide's point of action within the plant, which reduces the binding efficacy of the herbicide. pesticidestewardship.org For synthetic auxins, the primary targets are key proteins in the plant's auxin signaling pathway. bohrium.comresearchgate.net This pathway is initiated when an auxin molecule binds to a receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. mountainscholar.orgcambridge.org This binding event tags the Aux/IAA protein for degradation, allowing for the expression of auxin-responsive genes. bioone.orgcambridge.org TSR mechanisms interfere with this process.

Gene Mutations Affecting Auxin Binding Proteins (AFB) or Aux/IAA Proteinsbohrium.com

Mutations in the genes that code for the TIR1/AFB receptors or the Aux/IAA co-receptors can prevent or reduce the binding of synthetic auxin herbicides. mdpi.com This alteration means the herbicide can no longer effectively trigger the degradation of the Aux/IAA repressor proteins, and the weed's growth processes continue normally.

A significant finding in this area was the identification of a mutation in an Aux/IAA gene conferring broad resistance to synthetic auxins in the weed species Kochia scoparia. pnas.org Research demonstrated that a specific mutation within the highly conserved degron domain of the KsIAA16 protein resulted in resistance to dicamba (B1670444), 2,4-D, and fluroxypyr (B1673483). researchgate.netpnas.org This single genetic change provides a clear example of how a point mutation can lead to target-site resistance against multiple herbicides within the same class. pnas.org

| Resistant Species | Gene | Mutation Details | Herbicides Affected |

| Kochia scoparia | KsIAA16 | Mutation in the degron domain | Dicamba, 2,4-D, Fluroxypyr |

| Arabidopsis thaliana (mutant) | axr2/IAA7 | Point mutation | IAA, 2,4-D |

| Arabidopsis thaliana (mutant) | axr3/IAA17 | Point mutation | IAA, 2,4-D |

This table summarizes key research findings on Aux/IAA mutations conferring resistance to synthetic auxin herbicides.

Altered Gene Expression or Gene Duplication of Target Proteinsbohrium.com

Another TSR mechanism involves the over-expression of the target protein, which can occur through gene duplication or increased transcription rates. nih.govpesticidestewardship.orgmdpi.com When the plant produces the target protein in much larger quantities than normal, the standard herbicide application rate may be insufficient to inhibit all the protein molecules. pesticidestewardship.org Consequently, the plant can maintain its normal physiological functions and survive the herbicide treatment. While this mechanism is well-documented for other herbicide classes, specific instances of target-gene duplication conferring resistance to synthetic auxins like fluroxypyr are less commonly reported in scientific literature compared to target-site mutations. mdpi.com

Non-Target-Site Resistance (NTSR) Mechanismsbohrium.com

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that reduce the amount of active herbicide reaching the target site. nih.govmountainscholar.org These mechanisms are often complex and can confer cross-resistance to herbicides with entirely different modes of action. nih.gov NTSR is considered a major pathway for the evolution of resistance to synthetic auxin herbicides. bohrium.comresearchgate.netnih.gov

Reduced Herbicide Absorption or Translocationbohrium.comuppersouthplatte.org

For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. Some resistant weeds have evolved mechanisms to limit this process. This can involve having a thicker cuticle on the leaf surface that reduces herbicide penetration or having less efficient transport systems that limit the movement of the herbicide throughout the plant. uppersouthplatte.org For example, reduced translocation of the synthetic auxin herbicide 2,4-D has been identified as a resistance mechanism in wild radish (Raphanus raphanistrum). nih.gov While reduced absorption and translocation are known resistance mechanisms, studies on a fluroxypyr-resistant population of Bassia scoparia found no significant differences in these processes compared to susceptible populations, indicating that other NTSR mechanisms were responsible in that case. nih.gov

Enhanced Herbicide Metabolism (e.g., Cytochromes P450, Glutathione (B108866) S-transferases, Glucosyl Transferases)bohrium.comuppersouthplatte.org

Enhanced metabolism is one of the most common and significant NTSR mechanisms. wiserpub.com Resistant plants can detoxify the herbicide at a faster rate than susceptible plants, converting it into non-toxic metabolites before it can reach its target site. pesticidestewardship.org This metabolic resistance often involves several large families of enzymes.

Strong evidence for this mechanism was found in a fluroxypyr-resistant population of Bassia scoparia. The resistant plants were observed to more rapidly convert fluroxypyr into various metabolites. nih.gov Subsequent genetic analysis revealed increased expression of genes encoding several key detoxifying enzymes. nih.gov

Cytochromes P450 (P450s): This superfamily of enzymes often catalyzes the initial step in herbicide detoxification, typically through oxidation. mdpi.comresearchgate.net This initial reaction makes the herbicide molecule more reactive and susceptible to further breakdown. researchgate.net P450s are known to be involved in resistance to numerous synthetic auxin herbicides. mountainscholar.orgnih.gov

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule (or its P450-derived metabolite) with glutathione. uppersouthplatte.org This process generally renders the herbicide non-toxic. uppersouthplatte.org

Glucosyl Transferases (GTs): GTs attach sugar molecules (like glucose) to the herbicide, a process known as glycosylation. mdpi.com This also serves to detoxify the herbicide and prepares it for sequestration. researchgate.netnih.gov

| Enzyme Family | Function in Herbicide Metabolism | Example Herbicide Metabolized |

| Cytochromes P450 | Oxidation, hydroxylation (Phase I) | Fluroxypyr, 2,4-D, Dicamba |

| Glutathione S-transferases (GSTs) | Conjugation with glutathione (Phase II) | Atrazine (B1667683), various herbicides |

| Glucosyl Transferases (GTs) | Conjugation with glucose (Phase II) | Fluroxypyr, 2,4-D |

This table outlines the roles of major enzyme families in the metabolic detoxification of herbicides.

Sequestration Mechanismsbohrium.com

Sequestration is the process by which a plant isolates an herbicide away from its target site, thereby preventing injury. pesticidestewardship.org After an herbicide has been metabolized and conjugated with molecules like glucose or glutathione (as described in 6.2.2), these non-toxic conjugates are often actively transported and compartmentalized into the plant cell's vacuole or bound to the cell wall. wiserpub.comresearchgate.net By storing the herbicide in these metabolically inactive compartments, the plant effectively prevents it from interfering with the sensitive auxin signaling pathway in the cytoplasm and nucleus. pesticidestewardship.orguppersouthplatte.org This process represents the final phase of detoxification and is a critical component of NTSR. researchgate.net

Development of Cross-Resistance and Multiple Resistance in Weed Populations

The emergence of weed populations resistant to fluroxypyr, the active acid form of fluroxypyr-meptyl (B42059), is a significant concern in modern agriculture. This resistance is often part of more complex patterns, including cross-resistance and multiple resistance, particularly in highly adaptable weed species such as kochia (Bassia scoparia).

Cross-resistance occurs when a weed develops resistance to herbicides with the same mode of action. Multiple resistance is when a weed biotype exhibits resistance to herbicides from two or more different modes of action. In the context of fluroxypyr, a synthetic auxin herbicide (WSSA Group 4), resistance is increasingly documented in conjunction with resistance to other herbicides.

Bassia scoparia has become a focal point for research on synthetic auxin resistance. Studies have confirmed populations with cross-resistance to both fluroxypyr and another Group 4 herbicide, dicamba. nih.govcdnsciencepub.com However, the relationship is not always straightforward. A 2017 survey in Alberta, Canada, revealed that while 13% of kochia populations were resistant to fluroxypyr and 19% were resistant to dicamba, only 4% of the populations were resistant to both herbicides. canadianagronomist.ca This suggests that while cross-resistance does occur, distinct mechanisms may often be responsible for resistance to each herbicide, leading to separate resistance evolution events in many populations. cdnsciencepub.comcanadianagronomist.cacdnsciencepub.com

One identified mechanism for cross-resistance in Kochia scoparia involves a mutation in an AUX/IAA gene, which is a core component of the auxin signaling pathway. pnas.orgnih.gov This target-site mutation can confer resistance across multiple synthetic auxin herbicides, including dicamba, 2,4-D, and fluroxypyr. pnas.orgnih.govresearchgate.net In contrast, non-target site resistance, such as enhanced metabolic detoxification of the herbicide, has also been identified as a mechanism for fluroxypyr resistance in kochia, which may not necessarily confer resistance to other auxins like dicamba. nih.gov

Multiple resistance is a growing threat, as the intense use of herbicides has selected for weeds resistant to several modes of action. Kochia populations have been identified with resistance to ALS inhibitors (Group 2), glyphosate (B1671968) (Group 9), and atrazine (Group 5), in addition to synthetic auxins (Group 4). nih.gov The widespread resistance to glyphosate and ALS inhibitors has led to an increased reliance on herbicides like dicamba and fluroxypyr, thereby accelerating the selection pressure for resistance to this group. nih.gov The Alberta survey highlighted the severity of this issue, finding that 16% of kochia populations were triple-resistant to ALS inhibitors, glyphosate, and a synthetic auxin herbicide. cdnsciencepub.com

In other weed species, such as Galium spurium and Galium aparine, resistance has been primarily reported to ALS-inhibiting herbicides like chlorsulfuron (B1668881) and tribenuron. awsjournal.orgresearchgate.net In these cases, fluroxypyr, often in combination with other active ingredients like florasulam, has been shown to be an effective control measure for these ALS-resistant populations. awsjournal.orgscielo.br

| Resistance Profile | Percentage of Populations (%) | Reference |

|---|---|---|

| Resistant to Fluroxypyr | 13% | canadianagronomist.cacdnsciencepub.com |

| Resistant to Dicamba | 19% | canadianagronomist.ca |

| Resistant to both Fluroxypyr and Dicamba (Cross-Resistance) | 4% | canadianagronomist.cacdnsciencepub.com |

| Resistant to at least one Synthetic Auxin (Fluroxypyr or Dicamba) | 28% | cdnsciencepub.comcanadianagronomist.ca |

| Triple Resistant (ALS Inhibitor, Glyphosate, and a Synthetic Auxin) | 16% | cdnsciencepub.com |

Evolutionary Dynamics of Herbicide Resistance in Agroecosystems

The evolution of herbicide resistance in weed populations is a classic example of rapid adaptation driven by intense anthropogenic selection pressure. The dynamics of resistance to fluroxypyr in agroecosystems are influenced by a combination of genetic, biological, and agronomic factors.

Historically, resistance to synthetic auxin herbicides evolved more slowly compared to other modes of action like ALS inhibitors. nih.govpnas.org This lag has been attributed to several potential factors, including the complexity of the auxin perception and signaling pathways and potential fitness costs associated with resistance mutations. pnas.org However, recent evidence shows a clear increase in the incidence of auxin-resistant weeds, particularly Bassia scoparia. nih.gov

A key driver in the evolution of fluroxypyr resistance is the very selection pressure exerted by its use. The repeated application of fluroxypyr and other Group 4 herbicides, especially in cropping systems where other herbicide options are failing due to resistance (e.g., to glyphosate or ALS inhibitors), selects for the survival and reproduction of rare, naturally occurring resistant individuals. nih.govnih.gov Over time, these resistant biotypes can come to dominate the weed population. epa.gov

Field surveys often detect resistance in its early stages of evolution. Many kochia populations have been found to have a low frequency of fluroxypyr-resistant individuals (e.g., 1-20% of the population). cdnsciencepub.comcanadianagronomist.ca While these low levels may not cause immediate and widespread control failure, they are a critical indicator that resistance is present and that continued use of the same herbicide will lead to an increase in the frequency of resistant plants. canadianagronomist.ca

The biological characteristics of the weed species play a crucial role in the evolutionary dynamics. Bassia scoparia is a prolific seed producer and a tumbleweed, which allows for the efficient dispersal of resistant genes over large geographical areas. nih.gov This facilitates the rapid spread of resistance alleles between fields and regions, accelerating the evolutionary process.

The diversity of resistance mechanisms also shapes the evolutionary trajectory. The confirmation of both target-site mutations conferring broad cross-resistance and non-target-site mechanisms that may be more specific to fluroxypyr indicates that resistance can evolve through multiple genetic pathways. nih.govcdnsciencepub.compnas.org This genetic flexibility allows weed populations to adapt to chemical pressures in various ways. Furthermore, agronomic practices can influence these dynamics. Research suggests that applying fluroxypyr at rates below the recommended label rate can result in the selection of more tolerant kochia biotypes, as it removes only the most susceptible individuals from the population. epa.gov

| Factor | Description | Reference |

|---|---|---|

| Intense Selection Pressure | Repeated and widespread use of fluroxypyr and other synthetic auxins, often due to a lack of effective alternatives for other resistant weeds. | nih.govnih.gov |

| Gene Flow | Dispersal of pollen and seeds from resistant plants, which is particularly effective in tumbleweeds like Bassia scoparia, spreading resistance alleles across the landscape. | nih.gov |

| Initial Low Frequency | Resistance often begins with a few individuals in a population. Early detection shows populations segregating for resistance, indicating imminent control problems. | cdnsciencepub.comcanadianagronomist.ca |

| Multiple Genetic Pathways | Evolution can proceed via different mechanisms, including target-site mutations (e.g., AUX/IAA gene) and non-target-site mechanisms (e.g., enhanced metabolism). | nih.govpnas.org |

| Agronomic Practices | Sub-lethal herbicide rates can select for partially resistant or tolerant individuals, accelerating the shift towards a more resistant population. | epa.gov |

Ecological Impact on Non Target Organisms and Ecosystems

Responses of Terrestrial Non-Target Flora

Fluroxypyr-meptyl (B42059) and its acid metabolite are toxic to terrestrial plants, with a pronounced selective effect. regulations.gov The herbicide functions as a synthetic auxin, disrupting and disorganizing plant growth processes in susceptible species, which ultimately leads to plant death. epa.gov Runoff or spray drift from treated areas can be hazardous to non-target plants. epa.govepa.gov

A significant characteristic of fluroxypyr (B1673483) is its differential toxicity between dicotyledonous (broadleaf) and monocotyledonous (grasses) plants. regulations.govusda.gov It is substantially more toxic to dicots, which makes it effective for controlling broadleaf weeds in monocot crops like wheat, barley, and corn. regulations.govusda.govyoutube.com

Research and regulatory assessments have identified certain dicot species as being particularly sensitive. Seedling emergence studies with fluroxypyr-meptyl identified cucumber as a highly sensitive species, while vegetative vigor studies showed cotton to be the most sensitive. epa.gov When studying the acid metabolite, cotton was also identified as the most sensitive species in seedling emergence tests. epa.gov In contrast, monocot species show relative tolerance to the herbicide's effects. regulations.gov

Sensitivity of Terrestrial Non-Target Plants to Fluroxypyr Esters

Responses of Aquatic Flora

(S)-Fluroxypyr-meptyl is classified as very toxic to aquatic life, with potential for long-lasting effects. nih.govscbt.com Runoff from treated areas poses a hazard to aquatic organisms, including aquatic plants. epa.gov

Studies have shown that fluroxypyr-meptyl is toxic to aquatic flora. The acute toxicity to algae, measured by growth rate inhibition, indicates significant effects at low concentrations. herts.ac.uk For instance, the 120-hour EC₅₀ (the concentration that causes a 50% effect) for algae growth is 0.208 mg/L. herts.ac.uk

The dicotyledonous aquatic plant Myriophyllum (water milfoil) has been proposed as a key test species for growth-regulating auxin herbicides like fluroxypyr. nih.gov This is because standard risk assessments using only algae and monocot species like duckweed may not adequately protect dicot aquatic plants from the effects of such herbicides. nih.gov

Toxicity of Fluroxypyr-meptyl to Aquatic Flora

Responses of Aquatic Fauna

The toxicity of fluroxypyr and its meptyl ester to aquatic animals varies significantly among different taxa. While the risk to vertebrate species is generally considered low, certain invertebrates have shown higher sensitivity. regulations.gov

While some studies indicate that fluroxypyr is practically non-toxic to certain aquatic invertebrates like Daphnia magna (48-hour EC₅₀ > 100 mg/L), other assessments suggest that aquatic invertebrates and larval insects are the most sensitive taxa to chronic toxicity from fluroxypyr-meptyl. regulations.govepa.gov This indicates that while acute effects may be low for some species, long-term exposure could pose a greater risk. regulations.gov Pesticide residues that enter waterways can potentially impact zooplankton, as well as aquatic crustacean and insect larvae. mdpi.com

Fluroxypyr is generally considered slightly toxic to practically non-toxic to freshwater fish. epa.govwa.gov For example, the 96-hour LC₅₀ (the concentration that is lethal to 50% of the test population) for bluegill sunfish is greater than 14.3 mg/L, and for rainbow trout, it ranges from 13.4 mg/L to over 100 mg/L. epa.govwa.gov Studies on zebrafish embryos have shown that exposure to fluroxypyr-meptyl can lead to developmental abnormalities, including heart defects and reduced body length. nih.gov

In contrast, bivalves appear to be one of the most sensitive aquatic organisms. usda.gov While fluroxypyr-meptyl is rated as slightly toxic to the eastern oyster, its metabolite, fluroxypyr acid, is highly toxic to this species, with a 96-hour EC₅₀ of 0.068 mg/L. epa.gov The risk to aquatic mollusks is considered a key concern, based on effects such as the inhibition of shell deposition. usda.gov

Toxicity of Fluroxypyr and its Esters to Aquatic Fauna

Impact on Soil Biota

Fluroxypyr can exert dose- and time-dependent effects on soil microbial communities nih.gov. Laboratory studies have shown that fluroxypyr can alter soil metabolic activity by affecting specific enzymatic activities. A clear decrease in dehydrogenase, catalase, and phosphatase activity was observed during the first 14 days after application. Urease activity also decreased initially but saw a slight, dose-related increase after 14 days. Furthermore, microbial populations of both bacteria and fungi have been shown to decrease in direct relation to the applied dose of fluroxypyr nih.gov.

Research indicates that fluroxypyr-meptyl and its primary hydrolysate, fluroxypyr, can seriously affect the activity of earthworms researchgate.net. The active substance, fluroxypyr, has been flagged for presenting a moderate risk to earthworms in terms of both acute and chronic ecotoxicity herts.ac.uk. Earthworms are considered vital bioindicators of soil health, and substances that negatively impact their populations can have cascading effects on soil structure and fertility frontiersin.orgfaunajournal.com. While specific lethal concentration (LC50) values for fluroxypyr are not detailed in the available research, the consistent classification of moderate toxicity underscores its potential to harm these non-target organisms herts.ac.uk.

Environmental Exposure Pathways and Off-Target Movement

Fluroxypyr-meptyl can move from the application site into the wider environment through several pathways, primarily spray drift, surface runoff, and leaching wa.gov.

Assessment of Spray Drift and Runoff

The potential for surface runoff of fluroxypyr is considered high wa.gov. Product labels for formulations containing fluroxypyr-meptyl explicitly warn that runoff from treated areas may be hazardous to non-target plants and aquatic organisms epa.govepa.gov.

Spray drift is another significant pathway for off-target movement. The extent of drift depends heavily on the application method, with aerial applications posing a greater hazard than ground or backpack applications usda.gov. Research on the impact of fluroxypyr drift on soybeans has established safety thresholds to prevent phytotoxicity. These studies found that soybean fresh weight was significantly impacted as drift deposition rates increased, particularly between 1% and 6%. A key finding was the determination of a threshold for no phytotoxicity (ED0) at a drift deposition rate of 1.01% mdpi.comresearchgate.net. Field tests using anti-drift nozzles demonstrated that the maximum drift deposition could be kept below this threshold (at 0.689%), preventing visible harm to adjacent soybeans mdpi.com.

Leaching to Groundwater

There are varied assessments regarding fluroxypyr's potential to leach into groundwater. Some sources characterize the potential as low or intermediate, noting that while the fluroxypyr acid is mobile, its persistence is limited by dissipation and microbial degradation in field studies herts.ac.ukwa.govepa.gov.

However, other data confirms that leaching can and does occur under certain environmental conditions regulations.gov. A study of railway tracks treated with fluroxypyr found the herbicide in the groundwater beneath all three studied locations at concentrations that surpassed the European Union's limit for pesticides in drinking water (0.1 μg/L). A primary metabolite was also detected in the groundwater at two of the three sites nih.gov. This indicates that in environments with low organic matter and potentially high water flow, such as railway ballasts, fluroxypyr can leach through the soil profile and contaminate groundwater nih.gov.

Residue Dynamics in Environmental Compartments and Ecosystems

The persistence of this compound in the environment is primarily dictated by its rapid degradation into fluroxypyr acid and the subsequent breakdown of the acid and its metabolites.

Fluroxypyr-meptyl itself is not persistent. It is rapidly de-esterified through both abiotic and biotic processes. Its half-life in aerobic soil metabolism is very short, ranging from 0.3 to 1.1 days regulations.gov. Field studies have measured the half-life of fluroxypyr-meptyl to be approximately 1.73 days in water and 2.29 days in soil researchgate.netnih.gov.

The resulting fluroxypyr acid is more persistent. Its aerobic soil metabolism half-life is generally less than 30 days, with a typical field dissipation half-life of 36 days reported in some studies regulations.govwa.govepa.gov. However, under conditions less favorable for microbial degradation, its persistence can be longer; studies on railway soils found a half-life ranging from 28 to 78 days nih.gov. In aquatic environments, the aerobic metabolism half-life is shorter, estimated at around 3 to 14 days regulations.govepa.gov.

The degradation of fluroxypyr acid follows a defined pathway, first transforming into fluroxypyr-pyridinol (F-P) and then into fluroxypyr-methoxypyridine (F-MP) nih.govagronomy.org. While the main metabolite, F-P, degrades rapidly with an average half-life of about 10 days, the subsequent metabolite, F-MP, is significantly more persistent and has been observed to accumulate in soil following repeated applications nih.gov. Due to the relatively rapid dissipation of the parent compounds, terminal residues of fluroxypyr-meptyl in crops like rice and wheat have been found to be undetectable at the time of harvest nih.gov.

Interactive Data Table: Half-life of Fluroxypyr-meptyl and Fluroxypyr

| Compound | Environmental Compartment | Half-life (t½) | Source |

| Fluroxypyr-meptyl | Aerobic Soil | 0.3 - 1.1 days | regulations.gov |

| Fluroxypyr-meptyl | Field Soil | 2.29 days | researchgate.netnih.gov |

| Fluroxypyr-meptyl | Water | 1.73 days | researchgate.netnih.gov |

| Fluroxypyr (Acid) | Aerobic Soil | < 30 days | regulations.gov |

| Fluroxypyr (Acid) | Field Soil | 36 days (Typical) | wa.govepa.gov |

| Fluroxypyr (Acid) | Field Soil (Railway) | 28 - 78 days | nih.gov |

| Fluroxypyr (Acid) | Aerobic Aquatic | 3 - 14 days | regulations.govepa.gov |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of analytical methods for Fluroxypyr-meptyl (B42059), providing the necessary separation of the analyte from complex matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages.

HPLC is a versatile and widely used technique for the analysis of Fluroxypyr-meptyl, particularly in its ester form, as it is suitable for thermally labile compounds. atlantis-press.com Method development focuses on optimizing separation efficiency, peak symmetry, and analysis time, while validation ensures the method is reliable, reproducible, and fit for its intended purpose.

Several HPLC methods have been established for the determination of Fluroxypyr-meptyl. A common approach involves reverse-phase (RP) chromatography. For instance, Fluroxypyr-meptyl can be analyzed using a mobile phase of acetonitrile (B52724) and water, often with an acidifier like phosphoric acid or sulfuric acid to improve peak shape. sielc.comsielc.com Detection is typically performed using an ultraviolet (UV) detector at wavelengths such as 220 nm or 235 nm. atlantis-press.comsielc.com

Method validation is a critical component, and key parameters include linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). For a method determining Fluroxypyr-meptyl and its acid metabolite in soil, corn, and corn plants, a detection limit of 0.01 μg/mL and a quantification limit of 0.05 μg/mL were achieved. google.com The method demonstrated good linearity in the range of 0.01 to 0.5 mg/kg, with average recovery rates between 81.1% and 103.3% and a relative standard deviation (RSD) of 0.3% to 2.3%. google.com Another study established a linear range of 0.02 to 0.5 mg/mL with a correlation coefficient of 0.9994 and standard addition recoveries of 99.5% to 100%. atlantis-press.com

Table 1: Examples of HPLC Method Parameters for Fluroxypyr-meptyl Analysis

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Primesep 100 (4.6 x 150 mm, 5 µm) | Acetonitrile / Water (70/30) with 0.2% H₂SO₄ | 1.0 | UV at 220 nm | Not Specified | Not Specified | sielc.com |

| SinoChrom ODS-BP (4.6 x 200 mm, 5 µm) | Methanol / Water (85/15) | 1.0 | UV at 235 nm | 0.02 - 0.5 mg/mL | 99.5 - 100.5 | atlantis-press.com |

| Agela Venusil MP C18 (4.6 x 250 mm, 5 µm) | Methanol / Water (80/20) | 1.0 | Not Specified | 0.01 - 0.5 mg/kg | 81.1 - 103.3 | google.com |

The meptyl ester group of Fluroxypyr-meptyl contains a chiral center, resulting in the existence of two enantiomers, (S)-Fluroxypyr-meptyl and (R)-Fluroxypyr-meptyl. Since enantiomers can exhibit different biological activities, methods for their separation and individual quantification are essential. Chiral HPLC is the most common and effective technique for this purpose, primarily relying on the use of a chiral stationary phase (CSP). csfarmacie.cz

The principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com Differences in the stability of these complexes lead to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pesticides. csfarmacie.czeijppr.com

A specific method for the direct enantiomeric separation of Fluroxypyr-meptyl has been successfully developed. nyxxb.cn This method utilizes a custom-prepared CSP consisting of cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) coated on aminopropylated silica (B1680970) gel. nyxxb.cn Using a normal-phase HPLC system, baseline separation of the enantiomers was achieved. The optimal conditions involved a mobile phase of hexane (B92381) and 2-propanol (99:1, v/v) at a flow rate of 0.5 mL/min. nyxxb.cn Under these conditions, a separation factor (α) of 1.16 and a resolution factor (Rs) of 1.13 were obtained, demonstrating the method's efficacy for enantioselective analysis. nyxxb.cn

Table 2: Chiral HPLC Method for Fluroxypyr-meptyl Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) on silica gel | Hexane / 2-Propanol (99:1, v/v) | 0.5 | 1.16 | 1.13 | nyxxb.cn |

Gas chromatography is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like Fluroxypyr-meptyl. It is frequently used for residue analysis in complex matrices such as soil, wheat, and various food products.

GC coupled with an Electron Capture Detector (GC-ECD) is a classic and highly sensitive method for halogenated compounds, including the chlorinated pyridine (B92270) structure of Fluroxypyr-meptyl. One validated GC-ECD method for analyzing residues in wheat and soil reported a limit of quantification (LOQ) of 0.005 mg/kg for both matrices. The method showed good linearity (r² = 0.999) over a concentration range of 0.01–1.0 μg/mL. Average recoveries were between 84.45–108.2% for wheat and 95.33–106.6% for soil.

For greater selectivity and confirmation, GC is often coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). A GC-MS/MS method was developed for screening Fluroxypyr-meptyl in onion and soil. This method provided high specificity and was validated in a concentration range of 0.02-0.1 μg/g, with recoveries ranging from 88-98%. The limit of detection (LOD) was reported as 10 ng/g, with a retention time of approximately 9.2 minutes on an HP-5 column.

Table 3: Overview of GC Methodologies for Fluroxypyr-meptyl Residue Analysis

| Technique | Matrix | Column | LOQ / LOD | Recovery (%) | Reference |

|---|---|---|---|---|---|

| GC-ECD | Wheat & Soil | Capillary (unspecified) | LOQ: 0.005 mg/kg | 84.5 - 108.2 | researchgate.net |

| GC-MS/MS | Onion & Soil | HP-5 (30m × 250µm × 0.25µm) | LOD: 10 ng/g | 88 - 98 | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate chromatographic analysis. The goal is to extract the analyte from the sample matrix and remove interfering substances that could affect the analytical results.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis in a wide variety of matrices, including soil and agricultural products. The procedure typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride.

The QuEChERS approach has been successfully applied for the analysis of Fluroxypyr-meptyl. For instance, a method for analyzing residues in onion and soil utilized a Matrix Solid Phase Dispersion (MSPD) extraction based on the QuEChERS approach. This involved extraction with ethyl acetate (B1210297) in an acidic medium (pH ≈ 4), which was found to be the ideal solvent system. The cleanup step that follows often involves dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (like primary secondary amine, PSA) to remove interferences. A modified QuEChERS procedure has also been employed for the simultaneous determination of Fluroxypyr-meptyl and other herbicides in corn and soil, demonstrating its versatility for multi-matrix analysis.

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up sample extracts prior to chromatographic analysis. It operates on the principle of partitioning the analyte and interfering compounds between a solid sorbent and the liquid sample extract.

For Fluroxypyr-meptyl analysis, various SPE cartridges are employed for purification. A method for analyzing residues in wheat and soil used Florisil cartridges for cleanup, with the analyte being eluted using a mixture of petroleum ether and ethyl acetate. In another application for determining Fluroxypyr (B1673483) in water, different SPE sorbents were compared, including C18 and a polymeric sorbent (ISOLUTE ENV+). The polymeric sorbent provided superior recoveries of 91-102%, compared to 40-65% for the C18 cartridges. For the analysis of Fluroxypyr and its metabolites in soil, a C18 SPE cartridge was used to purify the sample after extraction and hydrolysis.

Table 4: Summary of SPE Clean-up Procedures for Fluroxypyr Analysis

| SPE Cartridge | Matrix | Elution Solvent | Recovery (%) | Reference |

|---|---|---|---|---|

| Florisil | Wheat Grain & Soil | Petroleum Ether / Ethyl Acetate (95/5, v/v) | 84.5 - 108.2 | researchgate.net |

| C18 | Water | Acetonitrile | 40 - 64 | mdpi.com |

| ISOLUTE ENV+ (Polymeric) | Water | Acetonitrile | 91 - 102 | mdpi.com |

| C18 | Soil | 30% Acetonitrile / 69% Water / 1% HCl | Not Specified |

Application of Analytical Methods in Environmental Fate and Metabolic Studies

The environmental fate and metabolic pathways of this compound are investigated using a suite of advanced analytical methodologies. These techniques are crucial for identifying and quantifying the parent compound and its transformation products in various environmental compartments and biological systems.

In environmental matrices such as soil and water, the primary transformation of Fluroxypyr-meptyl is its rapid hydrolysis to the herbicidally active form, Fluroxypyr acid. researchgate.netcwss.inpublications.gc.ca This degradation process has been extensively studied using chromatographic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) have been employed to monitor the dissipation of Fluroxypyr-meptyl in soil and water. researchgate.netresearchgate.net Further detailed analysis of residues in complex matrices like onion and wheat has been accomplished using GC coupled with tandem mass spectrometry (GC-MS/MS), which provides high selectivity and sensitivity. cwss.inresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool for the analysis of Fluroxypyr-meptyl and its more polar metabolites. epa.govresearchgate.net This technique has been utilized to study the degradation of the herbicide in various environmental simulations and to identify key metabolites. Beyond the initial hydrolysis to Fluroxypyr acid, further microbial degradation in soil can lead to the formation of dichloropyridinol and methoxypyridine metabolites. publications.gc.canih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying such reaction intermediates, helping to propose tentative degradation pathways. researchgate.net

Metabolic studies in biological systems have also heavily relied on sophisticated analytical methods. The metabolism of Fluroxypyr-meptyl has been investigated in rat hepatocytes and skin homogenates. nih.govnih.gov These studies have utilized chiral high-performance liquid chromatography (HPLC) methods to investigate the stereoselective degradation kinetics of the enantiomers of Fluroxypyr-meptyl. nih.gov Such analyses have revealed that the hydrolysis to Fluroxypyr acid is a key metabolic step, with no other significant metabolites being detected in these in vitro systems. nih.gov The application of these analytical methods is fundamental to understanding the persistence, mobility, and ultimate fate of this compound in the environment and in living organisms.

Table 1: Application of Analytical Methods in Environmental Fate and Metabolic Studies of this compound

| Analytical Method | Matrix | Focus of Study | Key Findings |

| GC-MS/MS | Onion (Leaf, Bulb), Soil | Degradation kinetics and residue analysis | Development of a validated method for screening Fluroxypyr-meptyl. cwss.in |

| GC-ECD, GC-MS | Wheat, Soil | Residue levels and dissipation rates | Established a reliable method for residue analysis; confirmed by GC-MS. researchgate.net |

| GC-MSD | Rice, Soil, Water | Dissipation and residue analysis | Determined the half-life of Fluroxypyr-meptyl in different matrices. researchgate.net |

| LC-MS/MS | Water | Quantitative determination of Fluroxypyr-meptyl and its metabolites | Developed a method for the analysis of Fluroxypyr-meptyl, Fluroxypyr acid, Fluroxypyr-DCP, and Fluroxypyr-MP. epa.gov |

| Chiral HPLC | Rat Hepatocytes | Stereoselective degradation kinetics and toxicity | Investigated the differential degradation rates of the enantiomers of Fluroxypyr-meptyl. nih.gov |

| Not Specified | Rat Skin Homogenates | Enzyme kinetics of ester hydrolysis | Determined that Fluroxypyr-meptyl is extensively metabolized to Fluroxypyr acid. nih.gov |

Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

The ability to detect and quantify trace levels of this compound and its metabolites is essential for environmental monitoring and regulatory compliance. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of any analytical method, and they vary depending on the complexity of the sample matrix and the sophistication of the instrumentation used.

For aqueous samples, a highly sensitive analytical method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been developed for the quantitative determination of Fluroxypyr-meptyl and its metabolites, including Fluroxypyr acid, Fluroxypyr-DCP, and Fluroxypyr-MP. This method achieved a limit of quantification (LOQ) of 0.05 µg/L in water. epa.gov

In soil and agricultural products, various methods have been established with differing detection capabilities. A study utilizing gas chromatography with an electron capture detector (GC-ECD) for the analysis of Fluroxypyr-meptyl residues in wheat and soil reported an LOQ of 0.005 mg/kg for both matrices. researchgate.net For more complex matrices like onion (leaf and bulb) and soil, a method based on gas chromatography-tandem mass spectrometry (GC-MS/MS) was validated with a concentration range of 0.02-0.1 µg/g. cwss.inresearchgate.net Another study using a modified QuEChERS procedure coupled with high-performance liquid chromatography-tandem mass spectrometry for the analysis of Fluroxypyr-meptyl in corn grain, plant, and soil reported LOQs ranging from 2 to 10 µg/kg. researchgate.net

Furthermore, an EPA report details an analytical method for Fluroxypyr-meptyl and its metabolites in soil with an LOQ of 0.0004 µg/g for Fluroxypyr-meptyl and Fluroxypyr acid, and 0.01 µg/g for Fluroxypyr-DCP and Fluroxypyr-MP. epa.gov The development and validation of these sensitive analytical methods are critical for assessing environmental exposure and ensuring that residue levels in food and the environment remain within safe limits.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices

| Matrix | Analytical Method | Analyte(s) | LOD | LOQ |

| Water | LC/MS/MS | Fluroxypyr-meptyl, Fluroxypyr acid, Fluroxypyr-DCP, Fluroxypyr-MP | - | 0.05 µg/L |

| Wheat Grains | GC-ECD | Fluroxypyr-meptyl | - | 0.005 mg/kg |

| Soil | GC-ECD | Fluroxypyr-meptyl | - | 0.005 mg/kg |

| Onion (Leaf, Bulb), Soil | GC-MS/MS | Fluroxypyr-meptyl | 10 ng/g | 20 ng/g |

| Corn Grain, Plant, Soil | HPLC-MS/MS | Fluroxypyr-meptyl | - | 2 - 10 µg/kg |

| Soil | Not Specified | Fluroxypyr-meptyl, Fluroxypyr acid | - | 0.0004 µg/g |

| Soil | Not Specified | Fluroxypyr-DCP, Fluroxypyr-MP | - | 0.01 µg/g |

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies

Elucidation of Structure-Herbicidal Activity Relationships

The herbicidal activity of fluroxypyr-meptyl (B42059) and related synthetic auxin herbicides is intrinsically linked to their molecular structure. SAR studies on pyridine-based herbicides reveal several key structural determinants for their biological function. Fluroxypyr-meptyl is a pro-herbicide; it is applied as an ester which is then hydrolyzed in the plant to the parent fluroxypyr (B1673483) acid, the herbicidally active form. This bioactivation is a critical step in its mode of action.

The core structure consists of a substituted pyridine (B92270) ring linked to an oxyacetic acid side chain. The arrangement and nature of substituents on the pyridine ring are crucial. While specific SAR studies detailing extensive modifications to the fluroxypyr molecule are not widely published, general principles can be drawn from research on analogous pyridine herbicides. For instance, studies on other picolinate (B1231196) herbicides show that the presence and position of halogen atoms and other functional groups on the pyridine ring significantly modulate the herbicidal activity. In a series of novel pyridine-based herbicides, a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for high activity, which was further enhanced by a fluorine or chlorine atom at the 3-position. nih.gov

The side chain also plays a vital role. SAR analyses of similar compounds have demonstrated that carboxylic ester derivatives exhibit superior herbicidal activity compared to amide derivatives. nih.gov Furthermore, the length of the carbon chain in the ester group can influence activity, with studies showing that herbicidal efficacy may decrease as the carbon chain is extended. nih.gov This suggests that the physicochemical properties of the ester, which affect uptake and hydrolysis rates, are finely tuned for optimal performance. The herbicidal action is a result of the parent acid mimicking the natural plant hormone indole-3-acetic acid (IAA), which binds to the TIR1/AFB family of auxin receptors. nih.govnih.gov

Table 1: General Structure-Activity Relationship Insights for Pyridine-Based Herbicides